molecular formula C16H6Cl3NO2 B5001981 3,7,10-Trichloro-6-hydroxy-5-iminopyren-1-one

3,7,10-Trichloro-6-hydroxy-5-iminopyren-1-one

Cat. No.: B5001981
M. Wt: 350.6 g/mol
InChI Key: ZMLFAHXZROFIFT-UHFFFAOYSA-N
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Description

3,7,10-Trichloro-6-hydroxy-5-iminopyren-1-one is a chlorinated derivative of pyrene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,10-Trichloro-6-hydroxy-5-iminopyren-1-one typically involves the chlorination of pyrene derivatives followed by specific functional group modifications. One common method includes the reaction of pyrene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 7, and 10 positions. Subsequent hydroxylation and imination reactions are carried out under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent chlorination. The hydroxylation and imination steps are optimized for high yield and purity, often employing advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,7,10-Trichloro-6-hydroxy-5-iminopyren-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrene derivatives depending on the nucleophile used.

Scientific Research Applications

3,7,10-Trichloro-6-hydroxy-5-iminopyren-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3,7,10-Trichloro-6-hydroxy-5-iminopyren-1-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trichloro-6-hydroxy-1,2-benzoquinone
  • 3,5,6-Trichloro-2-hydroxy-1,4-benzoquinone
  • 4,6,7-Trichloro-5-hydroxy-2-(2-pyrimidylamino)-2,3-dihydrobenzo[b]furan

Uniqueness

3,7,10-Trichloro-6-hydroxy-5-iminopyren-1-one is unique due to its specific substitution pattern on the pyrene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,7,10-trichloro-6-hydroxy-5-iminopyren-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Cl3NO2/c17-7-4-11(21)14-8(18)1-5-2-9(19)16(22)15-10(20)3-6(7)13(14)12(5)15/h1-4,20,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFAHXZROFIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C3C2=C4C(=CC3=N)C(=CC(=O)C4=C1Cl)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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